molecular formula C17H13BrO4S B5106031 2-naphthyl 5-bromo-2-methoxybenzenesulfonate

2-naphthyl 5-bromo-2-methoxybenzenesulfonate

Cat. No.: B5106031
M. Wt: 393.3 g/mol
InChI Key: QCNXNSIUXXDRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-naphthyl 5-bromo-2-methoxybenzenesulfonate is an organic compound that features a naphthyl group, a bromine atom, a methoxy group, and a benzenesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 2-naphthyl 5-bromo-2-methoxybenzenesulfonate typically involves several steps. One common method starts with the preparation of 5-bromo-2-naphthol, which can be synthesized from 5-amino-2-naphthol using a Sandmeyer reaction. The hydroxyl group is protected as a methyl ether, and the sulfonic acid group is introduced as an activating and protecting group . The sulfonate group allows for the use of only water and sulfuric acid as solvents, making the process more environmentally friendly .

Chemical Reactions Analysis

2-naphthyl 5-bromo-2-methoxybenzenesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

2-naphthyl 5-bromo-2-methoxybenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound’s derivatives are studied for their potential biological activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-naphthyl 5-bromo-2-methoxybenzenesulfonate exerts its effects depends on the specific reactions it undergoes. In Suzuki–Miyaura coupling, for example, the compound participates in oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst .

Comparison with Similar Compounds

Similar compounds to 2-naphthyl 5-bromo-2-methoxybenzenesulfonate include:

    5-bromo-2-methoxynaphthalene: Lacks the sulfonate group, making it less reactive in certain conditions.

    2-naphthyl 5-chloro-2-methoxybenzenesulfonate: Substitutes chlorine for bromine, which can affect reactivity and reaction conditions.

This compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability, making it valuable in various chemical processes.

Properties

IUPAC Name

naphthalen-2-yl 5-bromo-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO4S/c1-21-16-9-7-14(18)11-17(16)23(19,20)22-15-8-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNXNSIUXXDRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.